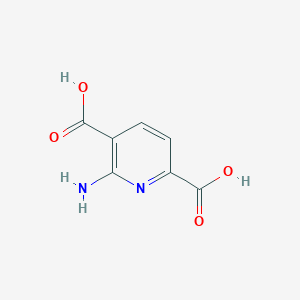
6-Aminopyridine-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Aminopyridine-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyridine-2,5-dicarboxylic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminopyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles, and the reactions are carried out in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
6-Aminopyridine-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6-aminopyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to participate in redox reactions and substitution reactions allows it to modulate different biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,5-dicarboxylic acid: This compound is structurally similar but lacks the amino group.
6-Aminopyridine-2-carboxylic acid: Similar in structure but with only one carboxylic acid group.
Pyridine-2,6-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.
Uniqueness
6-Aminopyridine-2,5-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups at specific positions on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H6N2O4 |
|---|---|
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
6-aminopyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5-3(6(10)11)1-2-4(9-5)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
Clave InChI |
OPKSHNQGFFNZBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)

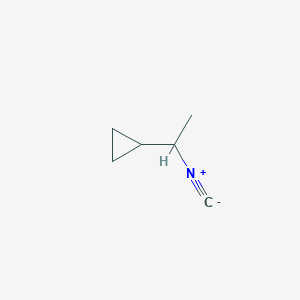
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)
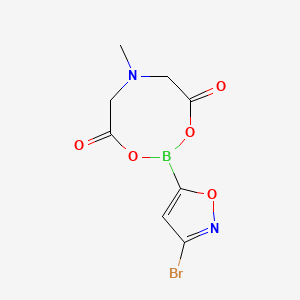


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
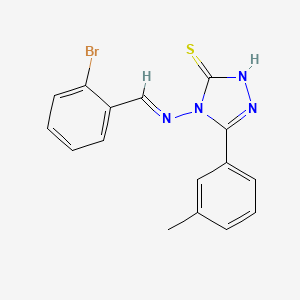

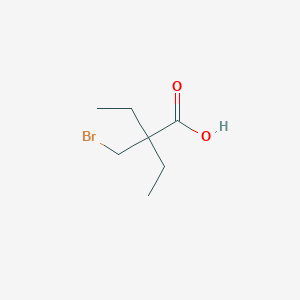
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)

![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)
